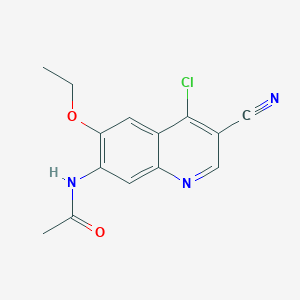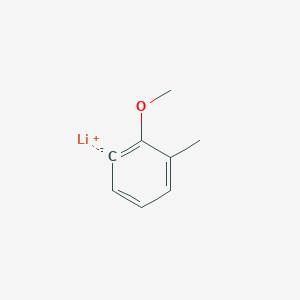![molecular formula C19H31N3O B12574311 1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one CAS No. 627521-45-3](/img/structure/B12574311.png)
1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[2-(4-Fenilbutilamino)etilamino]propil]pirrolidin-2-ona es un compuesto que pertenece a la clase de las pirrolidin-2-onas. Las pirrolidin-2-onas son lactonas de cinco miembros que se encuentran comúnmente en compuestos naturales y sintéticos. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan como sintones versátiles en la síntesis orgánica .
Métodos De Preparación
La síntesis de 1-[3-[2-(4-Fenilbutilamino)etilamino]propil]pirrolidin-2-ona se puede lograr a través de varias rutas sintéticas. Un método común implica la aminación y ciclación de sustratos acíclicos funcionalizados. Otro enfoque es la oxidación de derivados de pirrolidina. Los métodos de producción industrial a menudo implican el uso de oxidantes y aditivos específicos para lograr la selectividad y el rendimiento deseados .
Análisis De Reacciones Químicas
1-[3-[2-(4-Fenilbutilamino)etilamino]propil]pirrolidin-2-ona experimenta varios tipos de reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen acetato de cobre(II), yoduro de potasio y Oxone. Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un sintón versátil para la síntesis de diversas moléculas bioactivas. En biología y medicina, se ha estudiado por sus potenciales actividades antimicrobianas, anticancerígenas y antiinflamatorias. Además, tiene aplicaciones en la industria farmacéutica para el desarrollo de nuevos medicamentos .
Mecanismo De Acción
El mecanismo de acción de 1-[3-[2-(4-Fenilbutilamino)etilamino]propil]pirrolidin-2-ona implica su interacción con dianas moleculares y vías específicas. Los efectos del compuesto se median a través de su unión a ciertos receptores o enzimas, lo que lleva a la modulación de varios procesos biológicos. Las dianas y vías moleculares exactas involucradas pueden variar dependiendo de la actividad biológica específica que se esté estudiando .
Comparación Con Compuestos Similares
1-[3-[2-(4-Fenilbutilamino)etilamino]propil]pirrolidin-2-ona se puede comparar con otros compuestos similares, como los derivados de pirrolidin-2-ona y las pirrolidin-2,5-dionas. Estos compuestos comparten motivos estructurales similares pero pueden diferir en sus actividades biológicas y aplicaciones. La singularidad de 1-[3-[2-(4-Fenilbutilamino)etilamino]propil]pirrolidin-2-ona radica en sus grupos funcionales específicos y su influencia en su reactividad y propiedades biológicas .
Propiedades
Número CAS |
627521-45-3 |
|---|---|
Fórmula molecular |
C19H31N3O |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
1-[3-[2-(4-phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H31N3O/c23-19-11-6-16-22(19)17-7-13-21-15-14-20-12-5-4-10-18-8-2-1-3-9-18/h1-3,8-9,20-21H,4-7,10-17H2 |
Clave InChI |
USOJFVACMYYFTC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CCCNCCNCCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol](/img/structure/B12574232.png)
![Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]-](/img/structure/B12574241.png)
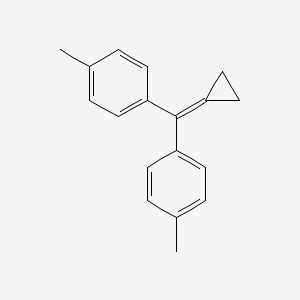
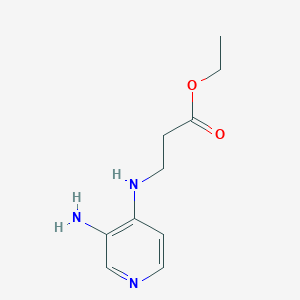
![6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12574250.png)
![2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)-](/img/structure/B12574253.png)
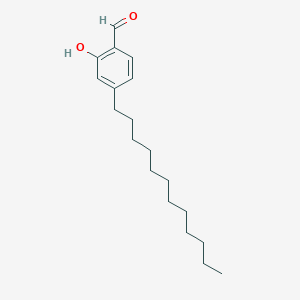
![2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine](/img/structure/B12574263.png)
![Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate](/img/structure/B12574274.png)
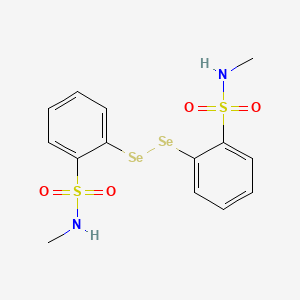

![4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol](/img/structure/B12574299.png)
